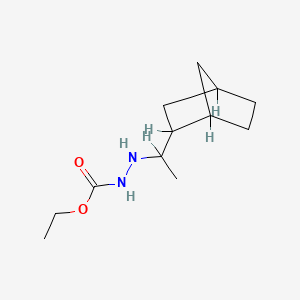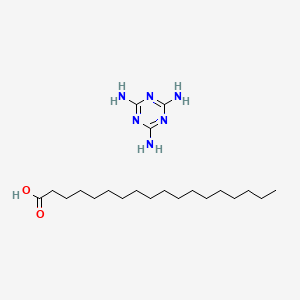
9,9'-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C46H42N4O2.2ClH and a molecular weight of 755.84 g/mol This compound is known for its unique structure, which includes acridine and o-phenylenediamine moieties linked by an octamethylene bridge
Méthodes De Préparation
The synthesis of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves multiple steps. One common method starts with the preparation of o-phenylenediamine, which is then reacted with acridine derivatives under specific conditions. The reaction typically involves the use of solvents such as ethanol and catalysts like zinc powder to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. This is often achieved using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the acridine or o-phenylenediamine moieties .
Applications De Recherche Scientifique
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to intercalate with DNA and disrupt cellular processes.
Mécanisme D'action
The mechanism of action of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can interact with proteins, altering their structure and function, which can have various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include other acridine derivatives and o-phenylenediamine-based compounds. These compounds share some structural similarities but differ in their specific functional groups and linkages. For example:
Acridine Orange: A well-known acridine derivative used as a fluorescent dye in biological research.
o-Phenylenediamine: A precursor to many heterocyclic compounds and used in various chemical syntheses.
The uniqueness of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its specific structure, which combines the properties of both acridine and o-phenylenediamine, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
66724-92-3 |
|---|---|
Formule moléculaire |
C46H44Cl2N4O2 |
Poids moléculaire |
755.8 g/mol |
Nom IUPAC |
acridin-9-yl-[2-[8-[2-(acridin-9-ylazaniumyl)phenoxy]octoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C46H42N4O2.2ClH/c1(3-17-31-51-43-29-15-13-27-41(43)49-45-33-19-5-9-23-37(33)47-38-24-10-6-20-34(38)45)2-4-18-32-52-44-30-16-14-28-42(44)50-46-35-21-7-11-25-39(35)48-40-26-12-8-22-36(40)46;;/h5-16,19-30H,1-4,17-18,31-32H2,(H,47,49)(H,48,50);2*1H |
Clé InChI |
GSGHIELQZNZKDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


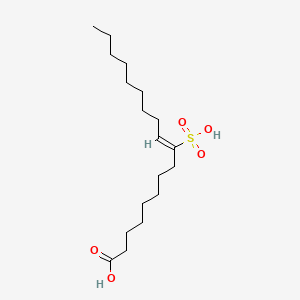
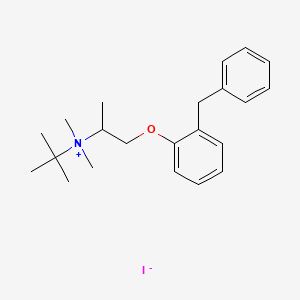
![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
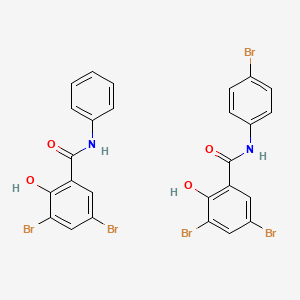
![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
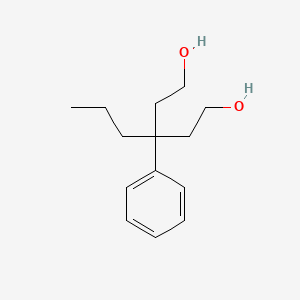

![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)
